N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
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Overview
Description
N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide, also known as Florfenicol, is a synthetic veterinary antibiotic. It is widely used for the treatment of bacterial infections in animals, particularly in livestock and aquaculture. Florfenicol is known for its broad-spectrum antibacterial activity and its effectiveness against a variety of pathogens .
Preparation Methods
Florfenicol is synthesized through a series of chemical reactionsThe reaction conditions often include the use of solvents like ethanol and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Chemical Reactions Analysis
Florfenicol undergoes several types of chemical reactions, including:
Oxidation: Florfenicol can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Florfenicol can undergo substitution reactions, particularly involving the fluorine atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Florfenicol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of fluorinated antibiotics.
Biology: Florfenicol is used to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Industry: It is used in the aquaculture industry to control bacterial infections in fish and other aquatic organisms
Mechanism of Action
Florfenicol exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The compound specifically targets the peptidyl transferase center of the ribosome, interfering with the elongation of the peptide chain .
Comparison with Similar Compounds
Florfenicol is similar to other antibiotics like chloramphenicol and thiamphenicol. it has several unique features:
Fluorination: The presence of a fluorine atom in Florfenicol enhances its antibacterial activity and reduces the likelihood of bacterial resistance.
Safety: Unlike chloramphenicol, Florfenicol does not cause aplastic anemia, making it safer for use in food-producing animals.
Similar compounds include:
- Chloramphenicol
- Thiamphenicol
- Fluorothiamphenicol
Florfenicol’s unique properties make it a valuable tool in veterinary medicine and scientific research.
Properties
IUPAC Name |
N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-8(15)14-11(7-13)12(16)9-3-5-10(6-4-9)19(2,17)18/h3-6,11-12,16H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWQTDMSXSQXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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